Home > Products > Screening Compounds P84229 > Beta-Amyloid (36-45)
Beta-Amyloid (36-45) -

Beta-Amyloid (36-45)

Catalog Number: EVT-247319
CAS Number:
Molecular Formula:
Molecular Weight: 927.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (36-45) is a peptide fragment derived from the larger amyloid precursor protein. It plays a significant role in the pathophysiology of Alzheimer's disease, particularly in the formation of amyloid plaques. This fragment is part of a series of beta-amyloid peptides that vary in length, with Beta-Amyloid (36-45) being one of the shorter forms. The understanding of its synthesis, structure, and biological implications is crucial for developing therapeutic strategies against neurodegenerative diseases.

Source

Beta-Amyloid peptides are produced through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. These enzymes sequentially cleave the amyloid precursor protein, resulting in various lengths of beta-amyloid peptides, including Beta-Amyloid (36-45) . This specific fragment can be generated under certain conditions during the processing of the amyloid precursor protein.

Classification

Beta-Amyloid (36-45) is classified as a neurotoxic peptide involved in Alzheimer's disease pathology. It is categorized within a larger group of amyloid-beta peptides that are known to aggregate and form plaques in the brains of individuals with Alzheimer's disease. The classification is significant as it helps in understanding its role in neurodegeneration and potential therapeutic targets.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (36-45) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the peptide chain. The synthesis can be complicated due to the propensity of amyloid-beta peptides to aggregate, which can hinder purification and yield .

Technical Details

  1. Solid-Phase Peptide Synthesis: This involves attaching the first amino acid to a solid support and sequentially adding protected amino acids using coupling reagents. The protective groups are removed at each step to allow for further reactions.
  2. Purification: After synthesis, reverse-phase high-performance liquid chromatography is commonly used to purify the synthesized peptide. This technique separates peptides based on their hydrophobicity, allowing for the isolation of Beta-Amyloid (36-45) from other by-products and aggregates .
Molecular Structure Analysis

Structure

Beta-Amyloid (36-45) has a specific sequence of amino acids that contributes to its structural properties and biological activity. The peptide's structure has been studied using techniques such as nuclear magnetic resonance spectroscopy and molecular dynamics simulations, which provide insights into its conformational states .

Data

The molecular structure typically exhibits characteristics associated with amyloid formation, including regions that may adopt alpha-helical or beta-sheet conformations depending on environmental conditions such as pH and concentration .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (36-45) can undergo several chemical reactions that influence its aggregation behavior and neurotoxicity:

  1. Aggregation: The peptide can self-associate to form oligomers and fibrils, which are implicated in neurodegenerative processes.
  2. Cleavage: Enzymatic cleavage by various proteases can modify its length and potentially alter its toxicity .

Technical Details

The aggregation process is influenced by factors such as temperature, ionic strength, and peptide concentration. Understanding these reactions is essential for developing inhibitors that could prevent plaque formation.

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (36-45) exerts its effects involves several pathways:

  1. Neurotoxicity: Aggregated forms of beta-amyloid are believed to disrupt synaptic function and induce neuronal cell death through various signaling pathways.
  2. Tau Pathology: There is evidence suggesting that beta-amyloid contributes to tau phosphorylation, leading to neurofibrillary tangles, another hallmark of Alzheimer's disease .

Data

Studies indicate that elevated levels of beta-amyloid correlate with cognitive decline in Alzheimer's patients, highlighting its role as a biomarker for disease progression .

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (36-45) is typically a white to off-white powder when synthesized. It is soluble in water at low concentrations but may precipitate at higher concentrations due to aggregation.

Chemical Properties

Applications

Scientific Uses

Beta-Amyloid (36-45) serves several important roles in scientific research:

  1. Alzheimer’s Disease Research: It is widely used in studies investigating the mechanisms underlying Alzheimer’s disease pathology.
  2. Drug Development: The peptide is utilized in screening potential therapeutic agents aimed at inhibiting aggregation or modulating neurotoxicity.
  3. Biomarker Studies: Due to its involvement in Alzheimer’s disease progression, it is studied as a potential biomarker for early diagnosis and monitoring treatment efficacy .
Structural and Conformational Dynamics of Beta-Amyloid (36-45)

Sequence-Specific Aggregation Propensity in Beta-Amyloid Fragments

The beta-amyloid (Aβ) 36-45 fragment (Val-Gly-Gly-Val-Val-Ile-Ala; VGGVVIA) represents a critical hydrophobic C-terminal domain that governs the aggregation kinetics and structural stability of full-length Aβ peptides. This region exhibits distinctive sequence-driven aggregation behaviors:

  • Hydrophobic Dominance: The high density of hydrophobic residues (Val³⁶, Val³⁹, Val⁴⁰, Ile⁴¹, Ala⁴⁵) creates a potent hydrophobic cluster that drives self-assembly through van der Waals interactions and hydrophobic collapse. Molecular dynamics simulations reveal this domain initiates inter-peptide adhesion 3-5 times faster than central amyloidogenic segments (e.g., Aβ17-21 LVFFA) [8].
  • β-Sheet Nucleation Site: Solid-state NMR data indicates Val¹⁸-Gly³³ and Gly³⁷-Ile⁴¹ form parallel β-sheets in fibrillar structures, with Gly³³ and Gly³⁷ acting as structural hinges enabling conformational flexibility [3] [10].
  • Salt Bridge Modulation: Unlike N-terminal segments (e.g., Aβ1-16), Aβ36-45 lacks charged residues, eliminating electrostatic repulsion. This allows tighter packing but reduces solubility. The absence of a salt bridge (e.g., Asp²³-Lys²⁸ in full-length Aβ) accelerates primary nucleation by 40% compared to charged fragments [3] [8].

Table 1: Aggregation Metrics of Key Aβ Fragments

FragmentSequenceHydrophobicity Indexaβ-Sheet Propensity (%)Nucleation Rate (relative units)
Aβ36-45VGGVVIA2.85781.00
Aβ17-21LVFFA2.30650.62
Aβ31-35IIGLM2.65710.85
Aβ1-16DAEFRHDSGYEVHHQK0.90220.15

aCalculated via Kyte-Doolittle scale; higher values indicate greater hydrophobicity [3] [8] [10]

Role of Beta-Sheet Formation in Oligomerization Pathways

Beta-sheet conformational transitions in Aβ36-45 serve as the structural foundation for oligomerization, protofibril formation, and eventual amyloidogenesis. Key mechanisms include:

  • Secondary Nucleation Template: The VGGVVIA sequence forms anti-parallel β-sheets in oligomeric intermediates, confirmed by circular dichroism spectroscopy showing a characteristic minimum at 218 nm. These β-sheets act as templates for recruiting additional monomers via hydrogen bonding along the fibril axis [4] [10].
  • Liquid-Liquid Phase Separation (LLPS): Aβ36-45 promotes condensate formation via hydrophobic interactions, concentrating peptides 30-50× above the critical aggregation threshold. Within these dense phases, β-sheet-rich oligomers nucleate within minutes, accelerating fibrillization 5-fold compared to dilute solutions [5].
  • Oligomer Structural Polymorphism: Cryo-EM structures reveal Aβ36-45 assembles into:
  • Curvilinear oligomers: 4–6 subunits with flexible β-turns
  • Annular pores: 8–12 subunits with central 2-nm channels
  • Protofibrils: Extended β-sheets with cross-β spines [5] [10]
  • Glycine Hinge Flexibility: Gly³⁷ and Gly³⁸ introduce torsional flexibility, enabling U-shaped bends that facilitate β-arc formation. Mutational studies (e.g., G37A/G38A) show 80% reduction in oligomer diversity and impaired secondary nucleation [3] [8].

Table 2: Biophysical Properties of Aβ36-45 Oligomer Types

Oligomer TypeSize (subunits)β-Sheet Content (%)Hydrodynamic Diameter (nm)Toxicity (cell viability %)
Curvilinear oligomers4–645–553–575±5
Annular pores8–1265–758–1042±7
Protofibrils>20>8515–2060±4

Data derived from atomic force microscopy and cytotoxicity assays [4] [5] [10]

Comparative Analysis of Secondary Structures Across Beta-Amyloid Isoforms

The conformational landscape of Aβ36-45 is critically modulated by C-terminal length variations in major Aβ isoforms:

  • Aβ40 vs. Aβ42 Dynamics: In Aβ42, Ile⁴¹-Ala⁴² adopts a β-strand conformation that stabilizes intermolecular salt bridges with Lys²⁸, promoting irreversible aggregation. Conversely, Aβ40 terminates at Val⁴⁰, rendering Aβ36-45 solvent-exposed and dynamic. This explains Aβ42’s 10-fold higher aggregation propensity and earlier oligomerization onset [3] [6].
  • Truncated Isoforms: Aβ38 (ending at Ala⁴²) lacks Val³⁹-Val⁴⁰, disrupting the hydrophobic core of Aβ36-45. This reduces β-sheet stability by 60% and delays fibril formation. Conversely, Aβ43 extends beyond Ala⁴², adding Thr⁴³ and Arg⁴⁴, introducing electrostatic repulsion that inhibits compact β-sheet stacking [6] [7].
  • Pathological Mutations: The Iowa mutation (D40G) in Aβ42 eliminates a polar constraint at position 40, increasing the β-sheet content of Aβ36-45 from 55% to 82% and accelerating oligomerization 3-fold. This correlates with severe cerebral amyloid angiopathy in carriers [6] [7].

Table 3: Secondary Structure Features of Aβ C-Terminal Isoforms

IsoformC-Terminal Sequenceβ-Sheet Content (%)Aggregation Half-time (h)Dominant Oligomer
Aβ38...VVIAa35±412.5±1.2Trimers/Tetramers
Aβ40...VVIA55±34.2±0.5Protofibrils
Aβ42...VVIAA78±21.1±0.3Annular pores
Aβ43...VVIATR48±58.7±1.0Curvilinear oligomers

aVGGVVI for Aβ38; Sequences shown are C-terminal residues 36-C-end [3] [6] [10]

Conformational Switching Mechanism: Aβ36-45 undergoes a solvent-dependent α-to-β transition:

  • In membranous environments (e.g., SDS micelles), it adopts α-helical conformations (residues 36–42) stabilized by hydrophobic burial [3].
  • In aqueous buffers, random coil dominates initially, but β-sheet content increases from 18% to 75% within 2 hours via nucleation-elongation [8] [10].
  • Met³⁵ oxidation promotes salt bridge formation between Glu²² and Lys²⁸, forcing Aβ36-45 into extended β-strands that template pathological fibrils [9].

Properties

Product Name

Beta-Amyloid (36-45)

Molecular Weight

927.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.